molecular formula C15H11ClN2O5 B5704452 4-(acetylamino)phenyl 2-chloro-5-nitrobenzoate

4-(acetylamino)phenyl 2-chloro-5-nitrobenzoate

Cat. No.: B5704452
M. Wt: 334.71 g/mol
InChI Key: OJPPYOXRGRAXSQ-UHFFFAOYSA-N
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Description

4-(acetylamino)phenyl 2-chloro-5-nitrobenzoate is an organic compound that features both an acetylamino group and a nitrobenzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(acetylamino)phenyl 2-chloro-5-nitrobenzoate typically involves a multi-step process:

    Nitration: The starting material, phenyl benzoate, undergoes nitration to introduce the nitro group.

    Chlorination: The nitrobenzoate is then chlorinated to introduce the chloro group.

    Acetylation: The final step involves acetylation of the amino group to form the acetylamino derivative.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is common to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(acetylamino)phenyl 2-chloro-5-nitrobenzoate can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Reduction: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products

    Reduction: The major product of reduction is 4-(acetylamino)phenyl 2-amino-5-nitrobenzoate.

    Substitution: The major products depend on the nucleophile used; for example, substitution with an amine would yield an amine derivative.

Scientific Research Applications

4-(acetylamino)phenyl 2-chloro-5-nitrobenzoate has several scientific research applications:

    Medicinal Chemistry: It can be used as an intermediate in the synthesis of pharmaceutical compounds.

    Materials Science: The compound’s unique structure makes it useful in the development of new materials with specific properties.

    Biological Studies: It can be used in studies to understand the interactions of similar compounds with biological systems.

Mechanism of Action

The mechanism of action of 4-(acetylamino)phenyl 2-chloro-5-nitrobenzoate involves its interaction with molecular targets such as enzymes or receptors. The acetylamino group can form hydrogen bonds, while the nitro and chloro groups can participate in various interactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    4-(acetylamino)phenyl 2-chloro-5-nitrobenzoate: is similar to compounds like 4-(acetylamino)phenyl 2-chloro-5-nitrobenzoic acid and 4-(acetylamino)phenyl 2-chloro-5-nitrobenzamide.

Uniqueness

    This compound: is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for targeted applications in research and industry.

Properties

IUPAC Name

(4-acetamidophenyl) 2-chloro-5-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN2O5/c1-9(19)17-10-2-5-12(6-3-10)23-15(20)13-8-11(18(21)22)4-7-14(13)16/h2-8H,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJPPYOXRGRAXSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)OC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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